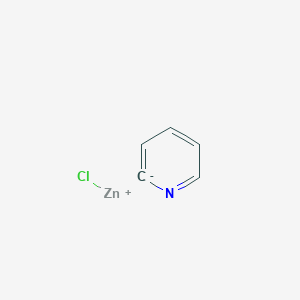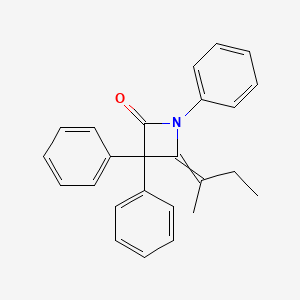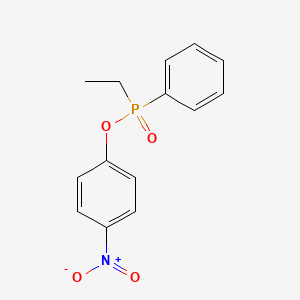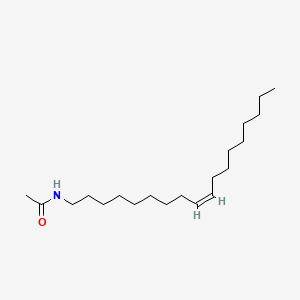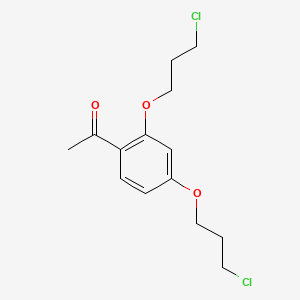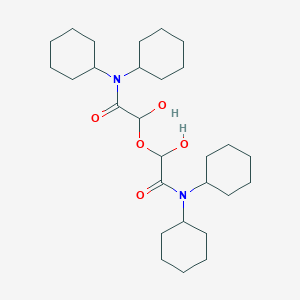
Acetamide, 2,2'-oxybis[N,N-dicyclohexyl-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2,2’-oxybis[N,N-dicyclohexyl-2-hydroxy- is a complex organic compound with the molecular formula C28H48N2O5 . This compound is characterized by its unique structure, which includes two acetamide groups linked by an oxygen atom and substituted with dicyclohexyl and hydroxy groups. It is primarily used in research and development settings.
Preparation Methods
The synthesis of Acetamide, 2,2’-oxybis[N,N-dicyclohexyl-2-hydroxy- involves several steps. One common method is the reaction of acetic anhydride with ammonia to form acetamide, followed by further reactions to introduce the dicyclohexyl and hydroxy groups . Industrial production methods may involve the use of specialized equipment and conditions to ensure high purity and yield.
Chemical Reactions Analysis
Acetamide, 2,2’-oxybis[N,N-dicyclohexyl-2-hydroxy- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
Acetamide, 2,2’-oxybis[N,N-dicyclohexyl-2-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers use this compound to study enzyme interactions and protein folding.
Industry: This compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Acetamide, 2,2’-oxybis[N,N-dicyclohexyl-2-hydroxy- involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Acetamide, 2,2’-oxybis[N,N-dicyclohexyl-2-hydroxy- can be compared to other similar compounds, such as:
Properties
CAS No. |
83862-72-0 |
|---|---|
Molecular Formula |
C28H48N2O5 |
Molecular Weight |
492.7 g/mol |
IUPAC Name |
N,N-dicyclohexyl-2-[2-(dicyclohexylamino)-1-hydroxy-2-oxoethoxy]-2-hydroxyacetamide |
InChI |
InChI=1S/C28H48N2O5/c31-25(29(21-13-5-1-6-14-21)22-15-7-2-8-16-22)27(33)35-28(34)26(32)30(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h21-24,27-28,33-34H,1-20H2 |
InChI Key |
XFALFHYMPNKVHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C(O)OC(C(=O)N(C3CCCCC3)C4CCCCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


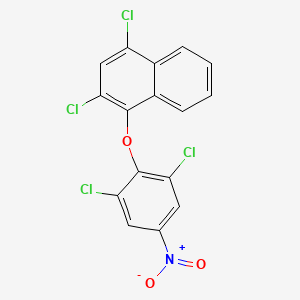
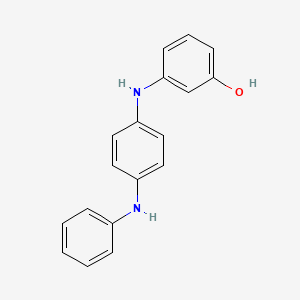

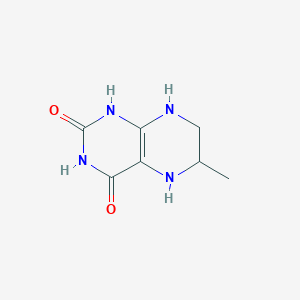
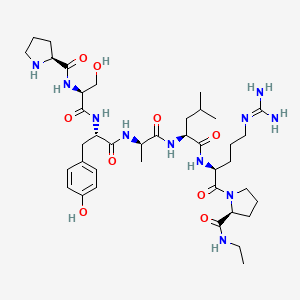
![Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14416990.png)
